molecular formula C18H15F2NO B5813459 (3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine

(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine

Cat. No. B5813459
M. Wt: 299.3 g/mol
InChI Key: RZVIDWXYARILMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine, also known as DFPN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DFPN is a selective serotonin reuptake inhibitor (SSRI) and is believed to have promising therapeutic effects in the treatment of depression and other mood disorders. In

Mechanism of Action

(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine is a selective serotonin reuptake inhibitor (SSRI) that acts by binding to the serotonin transporter and preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the levels of serotonin in the synaptic cleft, which can have therapeutic effects in the treatment of depression and other mood disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase the levels of serotonin in the brain, which can have therapeutic effects in the treatment of depression and other mood disorders. This compound has also been shown to have anxiolytic effects, which can be beneficial in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine has a number of advantages for lab experiments, including its high selectivity for the serotonin transporter and its ability to increase the levels of serotonin in the brain. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in water.

Future Directions

There are a number of future directions for research on (3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine. One area of research is the development of more selective and potent SSRIs that can be used in the treatment of depression and other mood disorders. Another area of research is the investigation of the potential therapeutic effects of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, research can be conducted to explore the potential of this compound as a tool for studying the role of serotonin in the brain and its effects on behavior.

Synthesis Methods

(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine can be synthesized using a multi-step reaction process. The first step involves the reaction of 3,4-difluorophenylacetonitrile with sodium hydride in the presence of dimethylformamide to form the intermediate compound 3,4-difluorophenylacetonitrile anion. This intermediate compound is then reacted with 4-methoxy-1-naphthaldehyde in the presence of boron trifluoride etherate to form this compound.

Scientific Research Applications

(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine has shown promising results in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can modulate the activity of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. This modulation can lead to an increase in the levels of serotonin in the synaptic cleft, which can have therapeutic effects in the treatment of depression and other mood disorders.

properties

IUPAC Name

3,4-difluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO/c1-22-18-9-6-12(14-4-2-3-5-15(14)18)11-21-13-7-8-16(19)17(20)10-13/h2-10,21H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVIDWXYARILMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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